REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.CCN(C(C)C)C(C)C.[CH3:21][C:22]1[N:23]=[CH:24][N:25]([C:27]2[CH:28]=[C:29]([CH:31]=[C:32]([C:34]([F:37])([F:36])[F:35])[CH:33]=2)[NH2:30])[CH:26]=1>O=S(Cl)Cl.CN(C1C=CN=CC=1)C.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:30][C:29]1[CH:31]=[C:32]([C:34]([F:35])([F:36])[F:37])[CH:33]=[C:27]([N:25]2[CH:26]=[C:22]([CH3:21])[N:23]=[CH:24]2)[CH:28]=1)=[O:7]
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)C=1C=C(N)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The result mixture was stirred at rt for 20 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove residual SOCl2
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 5 mL anhydrous THF
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue water was added
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (50 mL×3)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated with CH2Cl2/EtOAc
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 84.3% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |